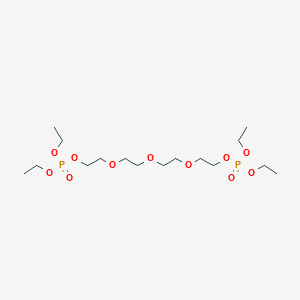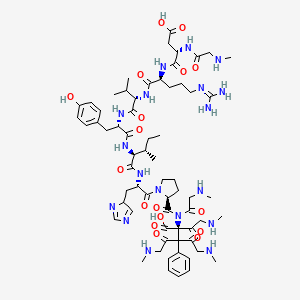
PF-06409577
Descripción general
Descripción
PF-06409577 es un activador potente y selectivo de la isoforma β1 de la proteína quinasa activada por AMP (AMPK). Se ha estudiado por sus posibles aplicaciones terapéuticas en varios trastornos metabólicos, incluida la enfermedad del hígado graso no alcohólico (NAFLD), la aterosclerosis y la nefropatía diabética .
Aplicaciones Científicas De Investigación
PF-06409577 ha sido ampliamente estudiado por sus aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la activación de AMPK y sus efectos posteriores.
Medicina: This compound tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos como la NAFLD, la aterosclerosis y la nefropatía diabética
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades metabólicas.
Mecanismo De Acción
PF-06409577 ejerce sus efectos activando la isoforma β1 de AMPK. Se une al sitio alostérico de fármacos y metabolitos (ADaM) de AMPK, lo que lleva a su activación. Esta activación da como resultado la fosforilación de sustratos posteriores como ULK1 y acetil-CoA carboxilasa, que son importantes para la autofagia y la oxidación de ácidos grasos . La activación de AMPK por this compound también reduce la respuesta inflamatoria y la síntesis de colesterol en los macrófagos .
Análisis Bioquímico
Biochemical Properties
PF-06409577 potently activates the α1β1γ1 isoform of AMPK, a key regulator of cellular energy homeostasis . It prevents the dephosphorylation of this isoform, thereby maintaining its active state . This compound is similarly potent for β1 containing isoforms, but shows significantly lower potency for β2-containing isoforms of AMPK .
Cellular Effects
In various cell types, including osteosarcoma cells and macrophages, this compound has been shown to inhibit cell viability and proliferation, induce cell apoptosis and cell cycle arrest, and downregulate multiple receptor tyrosine kinases . It also reduces the inflammatory response and cholesterol synthesis in macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the activation of AMPK. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . It also suppresses fatty acid and cholesterol synthesis and reduces the expression of genes related to the inflammatory response .
Temporal Effects in Laboratory Settings
This compound has been shown to have dose-dependent effects in laboratory settings. For instance, it dose-dependently activates AMPK in bone marrow-derived macrophages (BMDMs), leading to increased phosphorylation of downstream substrates important for autophagy and fatty acid oxidation .
Dosage Effects in Animal Models
In animal models, oral administration of this compound at well-tolerated doses has been shown to potently inhibit the growth of osteosarcoma cells . It also reduces atherosclerosis in mouse models in a myeloid-derived AMPKβ1 dependent manner .
Metabolic Pathways
This compound is involved in the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis . By activating AMPK, this compound can inhibit pathways of de novo lipid and cholesterol synthesis .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on cellular processes suggest that it is well-distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given that it activates AMPK, it is likely to be present in the cytoplasm where AMPK is located .
Métodos De Preparación
PF-06409577 se sintetiza a través de una serie de reacciones químicas que comienzan con 5-bromo-6-cloro-indolEl producto final se obtiene mediante procesos de purificación y cristalización .
Análisis De Reacciones Químicas
PF-06409577 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo indol o en el anillo fenilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. .
Comparación Con Compuestos Similares
PF-06409577 es único en su alta selectividad para la isoforma β1 de AMPK. Los compuestos similares incluyen:
A-769662: Otro activador de AMPK, pero con menos selectividad para la isoforma β1.
Metformina: Un fármaco antidiabético ampliamente utilizado que activa AMPK, pero a través de un mecanismo diferente.
Propiedades
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467057-23-3 | |
| Record name | PF-06409577 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06409577 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













